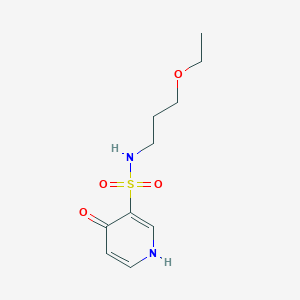
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide, also known as EPPTS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPTS has been extensively studied for its various biological activities, including anti-inflammatory, antitumor, and antibacterial effects. In
Mécanisme D'action
The mechanism of action of N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide is not fully understood. However, it has been suggested that N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide may exert its biological effects by inhibiting specific enzymes or receptors. For example, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit topoisomerase II activity. Furthermore, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been found to have antibacterial activity against various bacterial strains, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective candidate for further research. Additionally, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been extensively studied for its various biological activities, which may provide insight into its potential therapeutic applications. However, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide also has some limitations. Its mechanism of action is not fully understood, which may limit its potential applications. Furthermore, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has not been extensively studied in vivo, which may limit its translational potential.
Orientations Futures
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has several potential future directions for research. One possible direction is to further explore its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis. Another possible direction is to investigate its potential as an antibacterial agent, particularly against drug-resistant bacterial strains. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide, which may provide insight into its potential therapeutic applications.
Méthodes De Synthèse
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide can be synthesized by the reaction of 3-ethoxypropylamine with 4-pyridinecarboxaldehyde, followed by the addition of sulfonamide and subsequent purification steps. The synthesis of N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide is relatively simple and cost-effective, making it a promising candidate for further research.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been shown to possess antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-2-16-7-3-5-12-17(14,15)10-8-11-6-4-9(10)13/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZJCURJDWSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

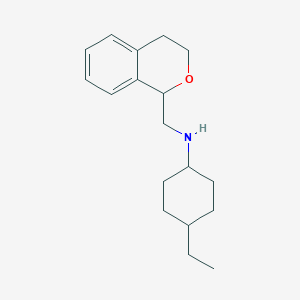
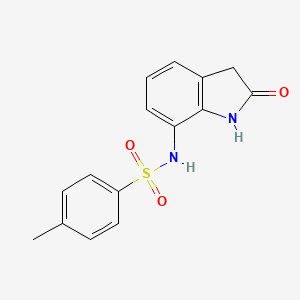


![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
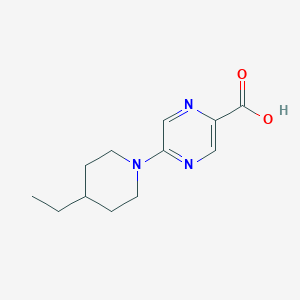
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
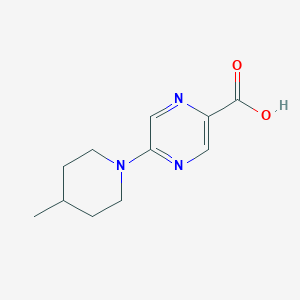
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)